(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is fibronectin . Fibronectin is a high-molecular weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. It plays a crucial role in cell adhesion, growth, migration, and differentiation, and it is important for processes such as wound healing and embryonic development .
Mode of Action
H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate interacts with its target by binding to the fibronectin . This binding inhibits the function of fibronectin, thereby affecting the cellular processes that it regulates .
Biochemical Pathways
The compound’s interaction with fibronectin affects various biochemical pathways. For instance, it can inhibit the growth of carcinoma cell lines and induce apoptosis in tumor cells by binding to receptors on the surface of cancer cells . It can also promote wound healing by stimulating collagen production .
Pharmacokinetics
It is known that the compound is supplied as a trifluoroacetate salt and is typically stored at -20°c . It is also hygroscopic, meaning it readily absorbs moisture from the environment .
Result of Action
The binding of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate to fibronectin can result in various molecular and cellular effects. For example, it can inhibit the function of fibronectin, affecting cell adhesion, growth, migration, and differentiation . It can also inhibit the growth of carcinoma cell lines, induce apoptosis in tumor cells , and promote wound healing by stimulating collagen production .
Action Environment
The action, efficacy, and stability of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate can be influenced by various environmental factors. For instance, its hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Furthermore, the compound’s effectiveness can be influenced by the specific cellular environment in which it is acting, including the presence of other molecules and the state of the target cells .
Biochemical Analysis
Biochemical Properties
H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been shown to inhibit fibronectin binding to platelet-binding sites . This interaction with fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix, suggests that H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate may play a role in cell adhesion processes .
Cellular Effects
In terms of cellular effects, H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate has been found to enhance cell viability in PEG-based hydrogels . This suggests that the peptide may influence cell function by promoting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of H-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is primarily through its interaction with fibronectin . By inhibiting fibronectin binding to platelet-binding sites, it may affect cellular adhesion and migration processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The amino groups are often protected using carbamate or amide groups, while the carboxyl groups are protected using esterification. The synthesis proceeds through a series of peptide coupling reactions, where amino acids are sequentially added to build the desired peptide chain. The final deprotection step involves removing the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to automate the process, making it suitable for large-scale production. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying peptide chemistry.
Biology: It serves as a model compound for studying protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
- **(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Uniqueness
This compound is unique due to its specific arrangement of amino and carboxyl groups, which confer distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N8O9.C2HF3O2/c21-10(3-1-5-24-20(22)23)16(33)25-8-14(30)26-11(7-15(31)32)17(34)27-12(9-29)18(35)28-6-2-4-13(28)19(36)37;3-2(4,5)1(6)7/h10-13,29H,1-9,21H2,(H,25,33)(H,26,30)(H,27,34)(H,31,32)(H,36,37)(H4,22,23,24);(H,6,7)/t10-,11-,12-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVMYZNOPURJEK-KRBYAKJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35F3N8O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.